molecular formula C9H11ClN2OS B6354330 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride CAS No. 1214694-32-2

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride

Cat. No.: B6354330
CAS No.: 1214694-32-2
M. Wt: 230.72 g/mol
InChI Key: FFGSZNWQIUHIJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride is a heterocyclic compound that features a benzothiazepine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with α-haloketones or α-haloesters, followed by cyclization to form the benzothiazepine ring. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent production quality. Additionally, purification steps like recrystallization or chromatography are employed to obtain the hydrochloride salt in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazepine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazepines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating conditions such as hypertension, anxiety, and certain types of cancer.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: Another benzothiazepine derivative used as a calcium channel blocker in the treatment of cardiovascular diseases.

    Clopenthixol: A thioxanthene derivative with similar structural features, used as an antipsychotic agent.

Uniqueness

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride is unique due to its specific substitution pattern and the presence of an amino group, which can significantly influence its pharmacological profile and chemical reactivity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents with potentially improved efficacy and safety profiles.

Properties

IUPAC Name

3-amino-3,5-dihydro-2H-1,5-benzothiazepin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS.ClH/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12;/h1-4,6H,5,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGSZNWQIUHIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C2S1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.